![molecular formula C15H15N3O3 B14165954 N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide CAS No. 756489-64-2](/img/structure/B14165954.png)
N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring, a methoxyphenyl group, and a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide typically involves the reaction of 2-pyridinecarboxylic acid hydrazide with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide: Unique due to the presence of both pyridine and methoxyphenyl groups.
N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide: Similar structure but with a benzene ring instead of pyridine.
N’-[2-(4-methoxyphenyl)acetyl]thiophene-2-carbohydrazide: Contains a thiophene ring instead of pyridine.
Uniqueness
N’-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to participate in coordination chemistry and form stable complexes with metal ions. Additionally, the methoxyphenyl group contributes to its lipophilicity and potential interactions with biological membranes .
Eigenschaften
CAS-Nummer |
756489-64-2 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C15H15N3O3/c1-21-12-7-5-11(6-8-12)10-14(19)17-18-15(20)13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
ZOHJPRDYWWCFSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=N2 |
Löslichkeit |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


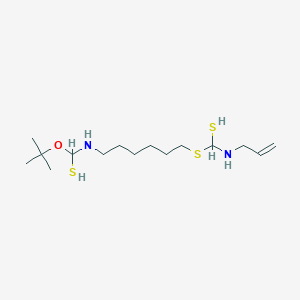
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)
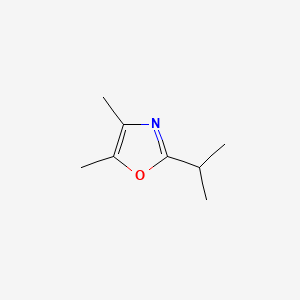

![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
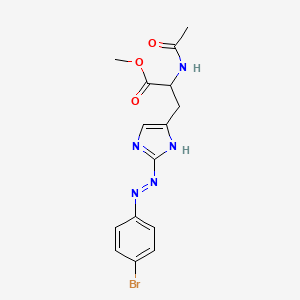

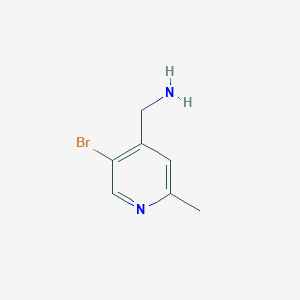
![2-(3,4-dimethoxyphenyl)-N-[3-[4-[3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide](/img/structure/B14165921.png)
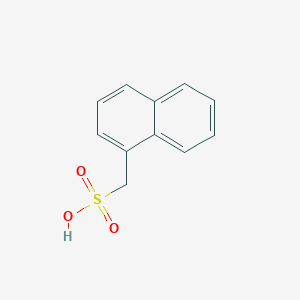
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)

